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molecular formula C12H16FN3O B8319967 5-Amino-2-(4-ethyl-3-oxopiperazin-1-yl)fluorobenzene

5-Amino-2-(4-ethyl-3-oxopiperazin-1-yl)fluorobenzene

Cat. No. B8319967
M. Wt: 237.27 g/mol
InChI Key: HKAIXRUJFOVZJS-UHFFFAOYSA-N
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Patent
US06069145

Procedure details

3-Fluoro-4-(4-ethyl-3-oxopiperazin-1-yl)nitrobenzene (3.4 g) was dissolved in ethyl acetate (200 ml) and the solution flushed with argon. Palladium (10% on carbon, 180 mg) was added, and the mixture hydrogenated under ambient pressure. After gas uptake had ceased, the mixture was filtered through celite and solvent evaporated to give 5-amino-2-(4-ethyl-3-oxopiperazin-1-yl)fluorobenzene, which was used without further purification.
Name
3-Fluoro-4-(4-ethyl-3-oxopiperazin-1-yl)nitrobenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:17]([O-])=O)[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH3:15])[C:10](=[O:16])[CH2:9]1>C(OCC)(=O)C>[NH2:17][C:4]1[CH:5]=[CH:6][C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH3:15])[C:10](=[O:16])[CH2:9]2)=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
3-Fluoro-4-(4-ethyl-3-oxopiperazin-1-yl)nitrobenzene
Quantity
3.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1CC(N(CC1)CC)=O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution flushed with argon
ADDITION
Type
ADDITION
Details
Palladium (10% on carbon, 180 mg) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite and solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)F)N1CC(N(CC1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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